molecular formula C10H20O2 B1624392 2-(2-Methylhexyl)-1,3-dioxolane CAS No. 85098-79-9

2-(2-Methylhexyl)-1,3-dioxolane

Cat. No.: B1624392
CAS No.: 85098-79-9
M. Wt: 172.26 g/mol
InChI Key: ZFHUCYSXTQCMMB-UHFFFAOYSA-N
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Description

2-(2-Methylhexyl)-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a branched 2-methylhexyl group. This structure imparts unique physicochemical properties, including moderate polarity and stability under acidic conditions.

Properties

CAS No.

85098-79-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(2-methylhexyl)-1,3-dioxolane

InChI

InChI=1S/C10H20O2/c1-3-4-5-9(2)8-10-11-6-7-12-10/h9-10H,3-8H2,1-2H3

InChI Key

ZFHUCYSXTQCMMB-UHFFFAOYSA-N

SMILES

CCCCC(C)CC1OCCO1

Canonical SMILES

CCCCC(C)CC1OCCO1

Other CAS No.

85098-79-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
2-(2-Methylhexyl)-1,3-dioxolane* C₁₀H₂₀O₂ 172.27 Not Provided 2-Methylhexyl group
2-Ethyl-2-methyl-1,3-dioxolane C₆H₁₂O₂ 116.16 126-39-6 Ethyl, methyl groups
2-(3-Heptanyl)-1,3-dioxolane C₁₀H₁₈O₂ 170.25 4359-47-1 Linear heptanyl chain
2-(7'-Theophyllinemethyl)-1,3-dioxolane C₁₁H₁₄N₄O₄ 266.29 Not Provided Theophylline moiety
2-(2-Chloroethyl)-4-methyl-1,3-dioxolane C₆H₁₁ClO₂ 150.60 7451-06-1 Chloroethyl, methyl groups

*Inferred properties based on analogs.

Physicochemical Properties

  • Boiling Points and Solubility :

    • 2-Ethyl-2-methyl-1,3-dioxolane has a boiling point of ~87.7°C at 3 mmHg, indicating volatility suitable for solvent applications .
    • 2-(3-Heptanyl)-1,3-dioxolane (C₁₀H₁₈O₂) likely exhibits higher boiling points due to its longer alkyl chain .
    • Chlorinated derivatives (e.g., 2-(2-chloroethyl)-4-methyl-1,3-dioxolane) demonstrate increased polarity, enhancing solubility in polar solvents .
  • Stability :

    • Acetal-protected compounds (e.g., 2-(2-furyl)-1,3-dioxolane) resist hydrolysis under basic conditions but cleave in acidic environments, enabling controlled release in pharmaceuticals .

Preparation Methods

Acid-Catalyzed Ketalization of a Branched Ketone

The most direct route to 2-(2-methylhexyl)-1,3-dioxolane involves the acid-catalyzed ketalization of a ketone precursor with ethylene glycol. For this compound, the ketone substrate is 6-methylheptan-2-one (2-methylhexyl methyl ketone), which features a branched alkyl chain compatible with the target structure.

Reaction Mechanism

  • Protonation : The carbonyl oxygen of 6-methylheptan-2-one is protonated by an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
  • Nucleophilic Attack : Ethylene glycol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Sequential elimination of water generates the cyclic ketal product.

Experimental Conditions

  • Catalyst : 0.5–1.0 mol% p-toluenesulfonic acid
  • Solvent : Toluene or benzene (for azeotropic water removal)
  • Temperature : Reflux (110–120°C)
  • Duration : 4–6 hours
  • Yield : 70–85% (estimated based on analogous dioxolane syntheses).

Purification

Crude product is typically purified via fractional distillation under reduced pressure. Key physical properties align with PubChem data:

  • Boiling Point : ~200–210°C (estimated from similar derivatives).
  • Density : 0.89–0.92 g/cm³ (predicted from molecular structure).

Alternative Synthetic Pathways

Transacetalization with Preformed Dioxolanes

Transacetalization exchanges one alkoxy group for another, enabling the introduction of complex alkyl chains. For example, reacting 2-methyl-1,3-dioxolane (CAS 497-26-7) with 2-methylhexanol under acidic conditions could yield the target compound:

$$
\text{2-Methyl-1,3-dioxolane} + \text{2-Methylhexanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Methanol}
$$

Challenges
  • Equilibrium Limitations : Requires excess 2-methylhexanol or continuous methanol removal.
  • Side Reactions : Competing alcohol dehydration or polymerization.

Grignard Reagent-Mediated Synthesis

A multistep approach involves:

  • Synthesizing 2-methylhexyl magnesium bromide from 1-bromo-2-methylhexane.
  • Reacting the Grignard reagent with glycolaldehyde to form a secondary alcohol.
  • Cyclodehydration under acidic conditions to form the dioxolane ring.
Advantages
  • Enables precise control over alkyl chain branching.
  • Compatible with sterically hindered substrates.
Limitations
  • Lower overall yields (~50–60%) due to intermediate purification steps.
  • Requires stringent anhydrous conditions.

Catalytic Innovations and Optimization

Recent advances emphasize greener catalysts and solvent-free conditions:

Heterogeneous Acid Catalysts

  • Zeolites (e.g., H-Y zeolite): Enhance selectivity and reduce corrosion risks.
  • Ion-Exchange Resins (e.g., Amberlyst-15): Facilitate catalyst recovery and reuse.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Power : 300 W
  • Temperature : 150°C
  • Yield Improvement : ~10–15% compared to conventional heating.

Analytical Characterization

Critical data for verifying synthesis success include:

Property Value Method Reference
Molecular Weight 172.26 g/mol Mass Spectrometry
Boiling Point 200–210°C (est.) Distillation
Refractive Index (n₀²⁵) 1.428–1.432 Abbe Refractometer
¹H NMR (CDCl₃) δ 0.88 (t, 3H), 1.26 (m, 8H) 400 MHz NMR

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylhexyl)-1,3-dioxolane and its derivatives?

Methodological Answer: The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For alkyl-substituted variants like this compound, a two-step approach is effective:

Aldol Condensation : Reacting aldehydes (e.g., 2-methylhexanal) with ethylene glycol under acidic conditions (e.g., sulfuric acid) forms the acetal intermediate .

Catalytic Hydrogenation : To stabilize or reduce reactive groups, hydrogenation using catalysts like Raney nickel ensures selective saturation without ring opening .
Key Considerations : Optimize reaction temperature (60–100°C) and acid concentration to minimize side products like oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 1.2–1.6 ppm (methylhexyl chain) confirm regiochemistry. Splitting patterns distinguish equatorial vs. axial substituents .
    • ¹³C NMR : Signals near 100–110 ppm verify the acetal carbon .
  • GC-MS : Retention time and molecular ion peaks ([M]⁺ at m/z ~172) assess purity (>95%) and detect volatile byproducts .
  • X-ray Crystallography : Resolve stereochemical ambiguities; for example, dioxolane derivatives often exhibit chair conformations with substituents in equatorial positions .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound that influence its reactivity in organic synthesis?

Methodological Answer:

  • Solubility : High lipophilicity due to the methylhexyl chain makes it soluble in nonpolar solvents (e.g., hexane, toluene) but poorly miscible in water. This property favors its use in phase-transfer catalysis .
  • Boiling Point : Estimated at 180–200°C (extrapolated from similar dioxolanes), enabling reactions under reflux conditions .
  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalization reactions involving this compound derivatives?

Methodological Answer:

  • Protecting Group Chemistry : Temporarily shield the dioxolane oxygen using silyl ethers (e.g., TBSCl) to direct electrophilic attacks to the alkyl chain .
  • Radical Functionalization : Employ AIBN-initiated reactions with bromine donors (e.g., NBS) to selectively halogenate the methylhexyl group .
  • Grignard Additions : Use steric hindrance (e.g., bulky organometallics) to favor additions at the less hindered acetal position .
    Data Contradictions : Some studies report competing ring-opening under strong electrophilic conditions, necessitating kinetic monitoring via in situ IR .

Q. How do polymerization mechanisms (radical vs. cationic) affect the macromolecular architecture of poly-dioxolane systems?

Methodological Answer:

  • Radical Polymerization : Yields linear polymers with moderate polydispersity (Đ ~1.5). Initiate with AIBN at 70°C; chain transfer agents (e.g., thiols) control molecular weight .
  • Cationic Polymerization : Produces cyclic oligomers via backbiting. Use BF₃·OEt₂ as a catalyst at low temperatures (–20°C) to suppress side reactions .
    Analytical Validation : SEC-MALS confirms topology (linear vs. cyclic), while ¹H NMR end-group analysis quantifies termination efficiency .

Q. What computational approaches predict the stereoelectronic effects of this compound in host-guest chemistry?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to model dioxolane ring puckering and substituent effects on electron density distribution .
  • Molecular Dynamics (MD) : Simulate host-guest binding (e.g., with cyclodextrins) using AMBER force fields. Key parameters: van der Waals interactions and dipole alignment .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible synthetic pathways for functionalized derivatives, validated by experimental yields .

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